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Compound of Interest

Compound Name: Yap-tead-IN-1 (tfa)

Cat. No.: B10828398 Get Quote

Executive Summary
In the landscape of Hippo pathway therapeutics, Yap-tead-IN-1 (often cataloged as Peptide 17)

occupies a specific niche as a high-affinity biochemical probe rather than a clinical candidate.

While it exhibits potent inhibition of the YAP-TEAD protein-protein interaction (PPI) in vitro

(IC50 ≈ 25 nM), its utility in cellular models—specifically NF2-deficient lines like NCI-H226

(Mesothelioma) or HEI-193 (Schwannoma)—is severely limited by membrane permeability.

This guide contrasts Yap-tead-IN-1 with cell-active alternatives (e.g., VT3989, Verteporfin, and

YAP-TEAD-IN-2), providing experimental frameworks to select the correct tool for your specific

assay: biochemical validation vs. phenotypic screening.

Mechanistic Grounding: The NF2-Hippo-YAP Axis
In healthy cells, NF2 (Merlin) acts as an upstream activator of the Hippo kinase cascade

(MST1/2

LATS1/2), leading to YAP phosphorylation and cytoplasmic retention.

The NF2-Deficient Context: In NF2-mutant cancers (e.g., Malignant Pleural Mesothelioma),

this brake is lost. YAP remains unphosphorylated, translocates to the nucleus, and binds

TEAD1–4 transcription factors.

The Target: The YAP-TEAD interface (specifically Interface 3, the
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-loop) is the critical node for oncogenic transcription.

Mechanism of Action Comparison
Compound Class Mechanism Binding Site

Yap-tead-IN-1 17-mer Peptide
Competitive

Antagonist

Mimics YAP

-loop; binds TEAD

Interface 3 directly.

Verteporfin Small Molecule Allosteric Disruptor

Binds YAP; induces

oligomerization/seque

stration (non-specific).

VT3989 / IK-930 Small Molecule
Palmitoylation

Inhibitor

Covalently binds

TEAD Cys

palmitoylation pocket;

allosterically

destabilizes YAP

binding.

YAP-TEAD-IN-2 Small Molecule Competitive Inhibitor

Small molecule

mimetic of Interface 3

interaction.

Comparative Efficacy Data
The following data summarizes the performance of Yap-tead-IN-1 against industry standards in

NF2-deficient NCI-H226 cells.

Table 1: Biochemical vs. Cellular Potency
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Feature
Yap-tead-IN-1

(Peptide 17)
Verteporfin

VT3989

(Clinical
Candidate)

YAP-TEAD-IN-2

Biochemical

IC50 (YAP-TEAD

Binding)

25 nM (High

Affinity)

~2–10

M (Low Affinity)

N/A (Indirect

mechanism)
2.7 nM

Cellular EC50

(Viability, NCI-

H226)

> 50

M (Inactive)*

~1–3

M
< 10 nM ~100–500 nM

TEAD Selectivity Pan-TEAD
Low

(Promiscuous)

Pan-TEAD

(Covalent)
Pan-TEAD

Primary Utility

In Vitro Binding

Control /

Crystallography

Historical Control

(Caution

advised)

Clinical

Translation /

Phenotypic

Screening

Cellular

Mechanism

Studies

Critical Insight: Yap-tead-IN-1 fails in standard proliferation assays due to poor cell permeability.

It should NOT be used as a standalone treatment in cell culture unless delivered via

electroporation or lipid carriers. For cellular efficacy, VT3989 or YAP-TEAD-IN-2 are the superior

choices.

Experimental Protocols
Protocol A: Biochemical Validation (The "Right" Use of Yap-tead-IN-
1)
Use this protocol to validate the binding affinity of NOVEL small molecules by using Yap-tead-

IN-1 as a positive control competitor.

Assay Type: Fluorescence Polarization (FP) Reagents:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10828398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recombinant TEAD4 (YAP-binding domain).

Fluorescent tracer: FAM-labeled YAP peptide (residues 60–100).

Control: Yap-tead-IN-1 (unlabeled).

Workflow:

Master Mix: Dilute TEAD4 protein to 50 nM in assay buffer (20 mM HEPES pH 7.5, 100 mM

NaCl, 0.01% Triton X-100).

Tracer Addition: Add FAM-YAP tracer (final conc. 10 nM).

Competition:

Add Yap-tead-IN-1 (positive control) in a dose-response (1 nM to 10

M).

Add Test Compounds in parallel.

Incubation: 60 minutes at Room Temp (protected from light).

Read: Measure mP (milli-polarization) on a plate reader (Ex 485nm / Em 535nm).

Validation: Yap-tead-IN-1 must show complete displacement (low mP) with IC50 ~20–50 nM

to validate the assay window.

Protocol B: Cellular Efficacy in NF2-Null Lines (The "Wrong" Use of
Yap-tead-IN-1)
Use this protocol to test cell-active alternatives (e.g., VT3989).

Cell Line: NCI-H226 (NF2

) Assay: CellTiter-Glo (CTG) Viability

Seeding: Seed 3,000 cells/well in 96-well white-walled plates. Incubate 24h.
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Treatment:

Treat with VT3989 (0.1 nM – 1000 nM).

Treat with Yap-tead-IN-1 (1

M – 100

M) to demonstrate lack of permeability (negative control).

Duration: Incubate for 5 days (NF2-deficient cells require long exposure for TEAD-dependent

growth arrest).

Readout: Add CTG reagent, shake 10 min, read luminescence.

Result: Expect dose-dependent killing with VT3989; expect flat line (no effect) with Yap-tead-

IN-1.

Visualization of Signaling & Workflow
Figure 1: The NF2-YAP-TEAD Signaling Axis & Inhibitor Intervention
Points
This diagram illustrates where the specific inhibitors act within the pathway.
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Caption: Fig 1. Mechanism of Action. Yap-tead-IN-1 competes directly at the interface, while

VT-series drugs inhibit TEAD palmitoylation.

Figure 2: Screening Workflow for NF2-Deficient Efficacy
A logical decision tree for selecting the correct inhibitor.
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Caption: Fig 2. Selection Logic. Use Yap-tead-IN-1 for cell-free binding assays; use VT3989 for

cellular efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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